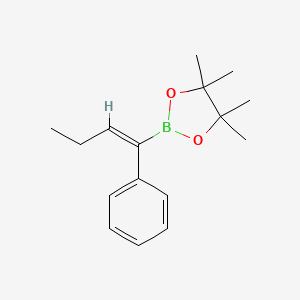

(Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane

描述

属性

分子式 |

C16H23BO2 |

|---|---|

分子量 |

258.2 g/mol |

IUPAC 名称 |

4,4,5,5-tetramethyl-2-[(Z)-1-phenylbut-1-enyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H23BO2/c1-6-10-14(13-11-8-7-9-12-13)17-18-15(2,3)16(4,5)19-17/h7-12H,6H2,1-5H3/b14-10+ |

InChI 键 |

SIJADSATZGOYMQ-GXDHUFHOSA-N |

手性 SMILES |

B1(OC(C(O1)(C)C)(C)C)/C(=C/CC)/C2=CC=CC=C2 |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=CCC)C2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Hydroboration of Internal Alkynes Catalyzed by Iron Complexes

One of the most documented methods for preparing (Z)-configured dioxaborolanes involves the iron-catalyzed hydroboration of internal alkynes. A notable catalyst is FeH(CO)(NO)(PPh3)2, which allows selective hydroboration using pinacolborane (HBpin) or bis(pinacolato)diboron (B2pin2) as boron sources.

-

- The internal alkyne substrate bearing a phenyl and butyl substituent is reacted with HBpin or B2pin2.

- The reaction is typically conducted under inert atmosphere (argon) at moderate temperatures (~80 °C).

- The catalyst loading is low (e.g., 0.0025 mmol Fe catalyst per 0.25 mmol substrate).

- After the reaction, purification by chromatography yields the (Z)-configured boronate ester.

-

- This method delivers predominantly the (Z)-isomer due to syn addition of boron and hydrogen across the alkyne.

- The regioselectivity is controlled by the catalyst and boron source.

Diboration of Alkynes Using Platinum Catalysts

An alternative approach involves diboration of alkynes using bis(pinacolato)diboron catalyzed by Pt(PPh3)4.

-

- The alkyne substrate is treated with bis(pinacolato)diboron in toluene or tetrahydrofuran (THF).

- The catalyst Pt(PPh3)4 is used in catalytic amounts.

- Reaction conditions typically involve heating at 80 °C under inert atmosphere for 18–24 hours.

- The diboration proceeds with high regio- and stereoselectivity.

-

- The diboration selectively adds two boron moieties across the triple bond, which can be further manipulated to yield the desired (Z)-dioxaborolane derivative.

- The reaction may be tuned by varying the equivalents of diboron reagent and reaction time.

Reaction of Butyrophenone Derivatives with Bis(pinacolato)diboron

A more classical approach involves the reaction of butyrophenone derivatives with bis(pinacolato)diboron in the presence of a catalyst.

-

- Butyrophenone derivatives, which contain a phenyl and butyl substituent, are reacted with bis(pinacolato)diboron.

- Catalysts used may include transition metals such as palladium or nickel complexes.

- The reaction typically proceeds in organic solvents with heating and stirring.

- Purification by chromatography isolates the (Z)-configured dioxaborolane.

-

- This method is straightforward and yields the target compound with good selectivity.

- It is widely used in research for preparing boronate esters for cross-coupling reactions.

The synthesized this compound is characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^13C NMR confirm the vinyl proton environment and the pinacol methyl groups.

- Coupling constants in ^1H NMR confirm (Z)-configuration due to characteristic coupling patterns.

-

- Molecular ion peak at m/z corresponding to molecular weight 258.2 g/mol.

-

- Characteristic B–O stretching vibrations.

-

- High-performance liquid chromatography (HPLC) or gas chromatography (GC) confirms purity >95%.

Recent research emphasizes the development of more sustainable and selective catalysts for the preparation of such boronate esters. Iron-based catalysts offer a cost-effective and environmentally benign alternative to precious metals like platinum or palladium. Advances in ligand design and reaction conditions aim to improve yields, stereoselectivity, and substrate scope. Further studies are exploring the application of these compounds in complex molecule synthesis and materials science.

化学反应分析

Types of Reactions

(Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: The phenylbutenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable catalyst and a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boronate esters.

科学研究应用

(Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.

作用机制

The mechanism of action of (Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The dioxaborolane ring can coordinate with nucleophiles, while the phenylbutenyl group can participate in π-π interactions with aromatic systems. These interactions contribute to the compound’s reactivity and its ability to modulate biological processes.

相似化合物的比较

Key Observations :

- Stereochemical Control : The Z/E configuration is influenced by reaction conditions. For example, hydroboration with dicyclohexylborane favors Z-alkenyl products , while thermal methods (e.g., neat reactions) may yield E-isomers .

- Catalytic Influence : Zinc catalysts enhance stereoselectivity for Z-alkenyl derivatives .

Structural and Spectroscopic Properties

- (Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane :

Key Observations :

Reactivity and Stability

- Stability: Enol borates with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit are thermally stable and resistant to hydrolysis, enabling storage and handling under ambient conditions .

- Reactivity in Cross-Coupling :

- The Z-alkenyl group in the target compound participates in Suzuki-Miyaura couplings to form conjugated dienes or biaryls, though steric hindrance from the phenylbutenyl group may reduce reactivity compared to less bulky analogues (e.g., styryl derivatives) .

- Fluorinated analogues (e.g., 4,4,5,5-tetramethyl-2-(1,2,2-trifluoroethenyl)-1,3,2-dioxaborolane) exhibit enhanced electrophilicity, accelerating cross-coupling rates .

生物活性

(Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that has attracted significant attention in organic chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

- Molecular Formula : C16H23BO2

- Molecular Weight : 258.16 g/mol

- CAS Number : 1283231-74-2

The compound features a dioxaborolane ring and a phenylbutenyl group, which contribute to its reactivity and potential biological functions. Its ability to coordinate with nucleophiles and engage in π-π interactions enhances its utility in various chemical reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Coordination : The dioxaborolane ring can interact with nucleophiles in biological systems, potentially affecting enzyme activities and metabolic pathways.

- Substitution Reactions : The phenylbutenyl group may undergo substitution reactions with electrophiles, leading to the formation of biologically active derivatives.

- Reactivity with Biomolecules : The compound can form adducts with amino acids or nucleotides, influencing protein function or genetic expression.

Biological Activity

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the proliferation of cancer cells through mechanisms such as:

- Inducing apoptosis in cancer cell lines.

- Inhibiting specific signaling pathways associated with tumor growth.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes that are crucial for cancer metabolism. For example:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 12.5 |

| Carbonic Anhydrase II | Non-competitive | 8.0 |

These results suggest that this compound may serve as a lead compound for developing new therapeutic agents targeting metabolic pathways in cancer.

Case Studies

Several case studies have demonstrated the compound's biological activity:

-

Study on Cancer Cell Lines : A study involving MCF7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure.

- Cell Viability Reduction : 70% at 25 µM concentration.

- Mechanism : Apoptotic pathways were activated as indicated by increased caspase activity.

-

Enzyme Interaction Study : In vitro assays revealed that this compound effectively inhibited aldose reductase activity by competing with the substrate.

- Experimental Conditions : Assays were performed at 37°C in phosphate buffer.

- Results : A dose-dependent inhibition was observed.

常见问题

Q. What are the optimized synthetic routes for (Z)-4,4,5,5-tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane?

The compound is synthesized via hydroboration/protodeboronation of alkynyl pinacolboronates. A typical procedure involves reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane under inert conditions. Stoichiometric control (1:1 molar ratio) and inert atmosphere are critical to prevent side reactions. Post-reaction purification via column chromatography or recrystallization yields the Z-isomer with high stereoselectivity .

Q. How is the stereochemical integrity of the Z-isomer confirmed experimentally?

Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is used to confirm the Z-configuration. For example, the coupling constants () between vinylic protons in the NMR spectrum (<10 Hz) indicate cis geometry. Additionally, GC-MS data (e.g., m/z 223 [M-CH]) corroborates molecular structure .

Q. What are the common applications of this compound in organic synthesis?

The boronate ester serves as a key reagent in Suzuki-Miyaura cross-coupling reactions. For instance, it reacts with aryl halides in the presence of palladium catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) to form biaryl or styrenyl derivatives. Reaction conditions (e.g., 100°C in anhydrous THF) ensure high yields (>80%) .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity during hydroboration of alkynes?

Stereoselectivity is governed by the choice of catalyst and borane reagent. Zinc catalysts or dicyclohexylborane favor Z-selectivity via syn-addition mechanisms. Quadrupolar broadening in NMR can obscure boron-carbon signals, necessitating GC-MS or X-ray crystallography for validation .

Q. What challenges arise in quantifying boronate ester purity, and how are they resolved?

Impurities from protodeboronation or oxidation can complicate analysis. Quantitative NMR using phosphitylation reagents (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane) distinguishes boronate esters from hydroxyl-containing contaminants. Deuterated solvents (e.g., CDCl) enhance resolution .

Q. How does the electronic nature of substituents affect reactivity in cross-coupling reactions?

Electron-withdrawing groups on the phenyl ring (e.g., nitro, cyano) accelerate oxidative addition steps in palladium-catalyzed couplings, while steric hindrance from ortho-substituents reduces yields. Kinetic studies using DFT calculations or Hammett plots can elucidate these effects .

Q. What strategies optimize stability during storage and handling?

The compound is moisture-sensitive and prone to hydrolysis. Storage under argon at –20°C in amber vials prevents degradation. Handling in gloveboxes or Schlenk lines minimizes air exposure. Periodic NMR analysis monitors integrity .

Methodological Considerations

- Synthesis Optimization : Adjust stoichiometry and reaction time to minimize protodeboronation byproducts .

- Analytical Validation : Combine NMR, GC-MS, and elemental analysis for structural confirmation .

- Reaction Scalability : Use flow chemistry or microwave-assisted synthesis to enhance efficiency in large-scale applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。